Tert-butyl 2-amino-2-cyanoacetate
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Overview
Description
Tert-butyl 2-amino-2-cyanoacetate is an organic compound with the molecular formula C7H11NO2 It is a derivative of cyanoacetic acid and is characterized by the presence of a tert-butyl ester group, an amino group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 2-amino-2-cyanoacetate can be synthesized through the reaction of tert-butyl cyanoacetate with ammonia or an amine. One common method involves the reaction of tert-butyl cyanoacetate with an amine in the presence of a base such as sodium ethoxide in ethanol. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of catalysts and automated systems helps in scaling up the production while maintaining the purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-amino-2-cyanoacetate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form imines and other condensation products.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds, such as isoquinolines.
Common Reagents and Conditions:
Bases: Sodium ethoxide, potassium carbonate.
Solvents: Ethanol, methanol, dimethylformamide.
Catalysts: Palladium, nickel.
Major Products Formed:
Isoquinolines: Formed through cyclization reactions.
Imines: Formed through condensation reactions with aldehydes and ketones.
Scientific Research Applications
Tert-butyl 2-amino-2-cyanoacetate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Pharmaceuticals: The compound is used in the development of potential drug candidates due to its ability to form bioactive molecules.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-cyanoacetate involves its reactivity towards nucleophiles and electrophiles. The amino group can act as a nucleophile, while the cyano group can participate in electrophilic reactions. The compound can form stable intermediates that facilitate the formation of various products through different reaction pathways .
Comparison with Similar Compounds
Ethyl cyanoacetate: Similar structure but with an ethyl ester group instead of a tert-butyl group.
Methyl cyanoacetate: Contains a methyl ester group.
Cyanoacetic acid: The parent compound without the ester group.
Uniqueness: Tert-butyl 2-amino-2-cyanoacetate is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and affects the reactivity of the compound. This makes it a valuable intermediate in the synthesis of sterically demanding molecules and enhances its stability compared to other cyanoacetate derivatives .
Properties
IUPAC Name |
tert-butyl 2-amino-2-cyanoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-7(2,3)11-6(10)5(9)4-8/h5H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQVNOCQCUQVLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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